rac-(3R,5S)-3-hydroxy-5-methylpyrrolidin-2-one
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Overview
Description
rac-(3R,5S)-3-hydroxy-5-methylpyrrolidin-2-one is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interaction with biological systems.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,5S)-3-hydroxy-5-methylpyrrolidin-2-one typically involves the reaction of suitable precursors under controlled conditions. One common method includes the reaction of a 3-hydroxy-5-methylpyrrolidin-2-one precursor with specific reagents to achieve the desired stereochemistry. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
rac-(3R,5S)-3-hydroxy-5-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl group to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, often using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields a ketone or aldehyde, while reduction can produce alcohols or amines .
Scientific Research Applications
rac-(3R,5S)-3-hydroxy-5-methylpyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique stereochemistry.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism by which rac-(3R,5S)-3-hydroxy-5-methylpyrrolidin-2-one exerts its effects involves its interaction with specific molecular targets. The compound’s stereochemistry allows it to bind selectively to enzymes or receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
- rac-(3R,5S)-5-methylpiperidine-3-carboxylic acid hydrochloride
- rac-(3R,5S)-5-Benzyl-3-(hydroxymethyl)morpholine-3-carbonitrile
- rac-(3R,5S)-3,5-dimethyl-1-adamantyl]methanol
Uniqueness
rac-(3R,5S)-3-hydroxy-5-methylpyrrolidin-2-one is unique due to its specific stereochemistry, which imparts distinct reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound in research and industrial applications .
Properties
CAS No. |
2624109-26-6 |
---|---|
Molecular Formula |
C5H9NO2 |
Molecular Weight |
115.1 |
Purity |
95 |
Origin of Product |
United States |
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